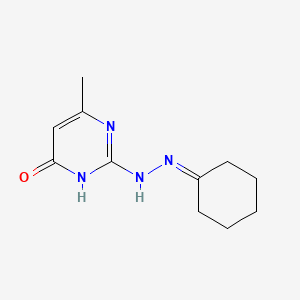

2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol

Description

2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol is a hydrazone derivative featuring a pyrimidine core substituted with a methyl group at position 6 and a cyclohexylidene-hydrazinyl moiety at position 2. This compound is synthesized via the condensation of a hydrazinyl derivative with cyclohexanone under acidic reflux conditions, as exemplified in the preparation of ciprofloxacin derivatives . The cyclohexylidene group introduces steric bulk and hydrophobicity, which may influence its pharmacokinetic properties and biological interactions.

Properties

Molecular Formula |

C11H16N4O |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(2-cyclohexylidenehydrazinyl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H16N4O/c1-8-7-10(16)13-11(12-8)15-14-9-5-3-2-4-6-9/h7H,2-6H2,1H3,(H2,12,13,15,16) |

InChI Key |

VHMFWROFBFWIGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN=C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol typically involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylidenehydrazine. This intermediate is then reacted with 6-methylpyrimidin-4-ol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Solubility : Cyclohexylidene and naphthyl groups reduce aqueous solubility compared to pyridinyl or hydroxy-substituted analogs.

- Electronic Effects : Electron-withdrawing groups (e.g., pyridine) increase the electrophilicity of the pyrimidine ring, affecting reactivity .

Biological Activity

The compound 2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol is a nitrogen-containing heterocyclic molecule notable for its unique structural features, which include a pyrimidine ring, a hydrazine moiety, and a cyclohexylidene substituent. This combination of functional groups positions it for potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure is characterized by:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that can participate in various biological interactions.

- Hydrazine Moiety : Known for its reactivity and potential biological activity.

- Cyclohexylidene Substituent : Provides steric hindrance and may enhance binding affinity to biological targets.

Potential Therapeutic Applications

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Interaction studies indicate potential binding with key enzymes involved in metabolic pathways.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that:

- The hydrazine group may facilitate interactions with reactive oxygen species (ROS), contributing to its antimicrobial effects.

- The pyrimidine core could engage in hydrogen bonding with biological receptors or enzymes, enhancing its therapeutic profile.

Data Table: Comparison with Related Compounds

To provide context, here is a comparison of this compound with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Amino-6-methylpyrimidin-4(3H)-one | Simple amino substitution | Antiviral activity |

| 4-Hydrazinopyrimidine | Hydrazine directly on pyrimidine | Anticancer properties |

| 5-Methylpyrimidine-2-carboxylic acid | Carboxylic acid group | Antimicrobial effects |

This table illustrates how the unique combination of structural features in this compound may enhance its biological activity compared to similar compounds.

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to determine the minimum inhibitory concentration (MIC) values.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro experiments were conducted to assess the anticancer properties of this compound on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, suggesting potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.